![molecular formula C12H17NO2 B2963950 N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine CAS No. 877996-08-2](/img/structure/B2963950.png)
N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine” is a chemical compound with the CAS number 877996-08-2 . It has a molecular weight of 207.27 .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H17NO2 . The InChI code is 1S/C12H17NO2/c1-14-11-5-6-12(15-2)9(7-11)8-13-10-3-4-10/h5-7,10,13H,3-4,8H2,1-2H3 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Neuropharmacology and Cellular Protection
1. Neurotransmitter Activity and Psychotherapy Enhancement
Research has explored the neuropharmacological aspects of compounds similar to N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine, particularly focusing on their roles as neurotransmitters and their potential in enhancing psychotherapy for disorders such as PTSD, anxiety, and substance use disorders. These studies highlight the compound's impact on serotonin (5-HT) receptors and its implications for treating various psychiatric and neurological disorders (Carbonaro & Gatch, 2016; Sessa, Higbed, & Nutt, 2019).
2. Cellular Protective Mechanisms
Some compounds, including psychedelics, have shown potential anti-inflammatory properties by acting on serotonin 2A (5-HT2A) receptors. This suggests a role in regulating inflammatory pathways and offers a novel approach to treating inflammatory disorders, indicating a broader biological function that could extend to cellular protective mechanisms (Flanagan & Nichols, 2018).
Pharmacological and Therapeutic Potential
3. Pharmacokinetics and Toxicology
Studies have provided insights into the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances (NPS) that share structural similarities with this compound. These include understanding the clinical effects, safety profiles, and potential health risks associated with their use, which can guide the development of therapeutic applications or safety regulations for similar compounds (Nugteren-van Lonkhuyzen et al., 2015).
4. Anti-inflammatory Properties
The research into psychedelics as anti-inflammatory agents underscores the potential of compounds acting on 5-HT2A receptors to serve as innovative treatments for inflammation-related disorders. This emerging therapeutic area is based on the activation of these receptors producing potent anti-inflammatory effects in various models of human inflammatory disorders (Flanagan & Nichols, 2018).
Safety and Hazards
The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314 and H318, which mean it causes severe skin burns and eye damage, and it causes serious eye damage, respectively . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
Eigenschaften
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-11-5-6-12(15-2)9(7-11)8-13-10-3-4-10/h5-7,10,13H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVSAODVABXUET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
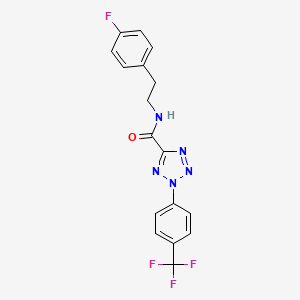

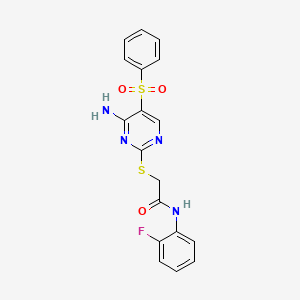

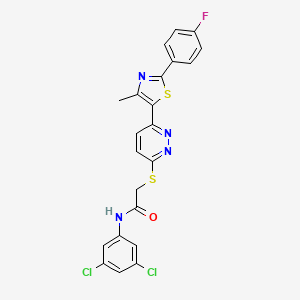
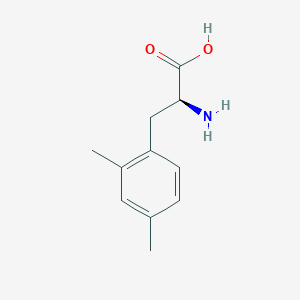
![5-[[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2963880.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2963881.png)

![2-[5-amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2963886.png)

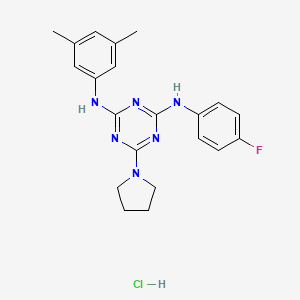
![4-(8-Phenyl-6-azaspiro[3.4]octane-6-carbonyl)pyridine-2-carbonitrile](/img/structure/B2963889.png)

